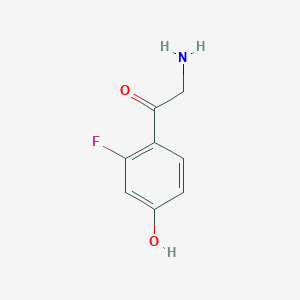![molecular formula C11H16N2O4 B13589893 1H-Imidazole-4-propanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13589893.png)
1H-Imidazole-4-propanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}propanoic acid: is a compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an imidazole ring. This compound is of interest in organic synthesis due to its role in protecting functional groups during chemical reactions. The BOC group is commonly used to protect amines, allowing for selective reactions to occur without interference from the amine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}propanoic acid typically involves the protection of the imidazole ring with a BOC group. This can be achieved through the reaction of the imidazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and scalability of the synthesis process . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}propanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the BOC group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products:
Deprotection: The major product is the free amine after the removal of the BOC group.
Substitution: The products vary based on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}propanoic acid is used in peptide synthesis as a protecting group for amines. It allows for selective reactions to occur without interference from the amine group, facilitating the synthesis of complex peptides .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. The BOC group can be selectively removed to activate or deactivate specific functional groups in biomolecules .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). The BOC group provides stability during the synthesis process, ensuring the integrity of the final product .
Wirkmechanismus
The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}propanoic acid involves the protection and deprotection of amine groups. The BOC group is added to the amine through nucleophilic addition-elimination reactions, forming a stable carbamate. The deprotection process involves protonation of the carbonyl oxygen, leading to the cleavage of the tert-butyl group and the formation of the free amine . This mechanism is crucial in peptide synthesis and other applications where selective protection of functional groups is required.
Vergleich Mit ähnlichen Verbindungen
N-Boc-imidazole: Another compound with a BOC-protected imidazole ring, used for similar purposes in organic synthesis.
N-Cbz-imidazole: Features a carbobenzoxy (Cbz) protecting group instead of BOC, offering different stability and deprotection conditions.
Uniqueness: 3-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}propanoic acid is unique due to its specific structure, which combines the BOC protecting group with an imidazole ring. This combination provides both steric hindrance and electronic effects that influence its reactivity and selectivity in chemical reactions .
Eigenschaften
Molekularformel |
C11H16N2O4 |
|---|---|
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)13-6-8(12-7-13)4-5-9(14)15/h6-7H,4-5H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
JMFMQSYXHAQNLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


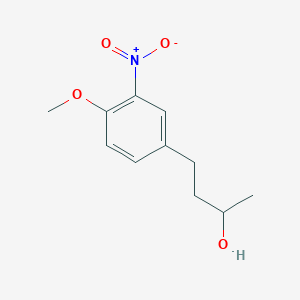

![4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-amine](/img/structure/B13589829.png)

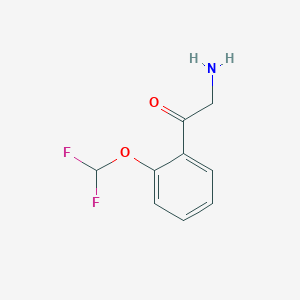
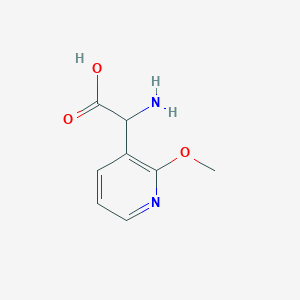

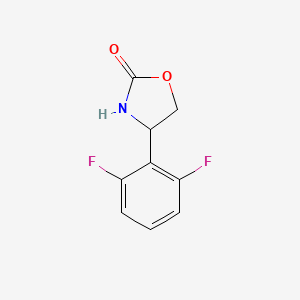
![1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid](/img/structure/B13589871.png)

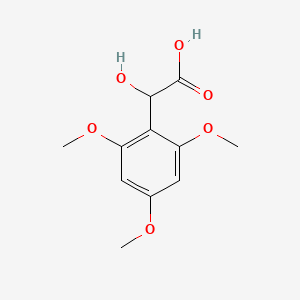
![methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride](/img/structure/B13589880.png)

